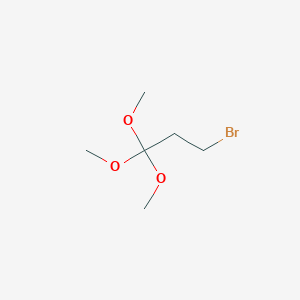

3-Bromo-1,1,1-trimethoxypropane

Description

3-Bromo-1,1,1-trimethoxypropane is a halogenated organic compound with the molecular formula C₆H₁₃BrO₃, featuring a bromine atom at the third carbon and three methoxy (-OCH₃) groups at the first carbon.

Properties

IUPAC Name |

3-bromo-1,1,1-trimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO3/c1-8-6(9-2,10-3)4-5-7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQREARAZOQXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCBr)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654451 | |

| Record name | 3-Bromo-1,1,1-trimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29328-49-2 | |

| Record name | 3-Bromo-1,1,1-trimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Bromo-1,1,1-trimethoxypropane (C6H13BrO3) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.

This compound is characterized by its unique structure that incorporates a bromine atom and three methoxy groups. Its synthesis typically involves the bromination of 1,1,1-trimethoxypropane using bromine or hydrogen bromide under controlled conditions. The compound can be produced with high selectivity and yield, making it a valuable intermediate in various chemical reactions.

Synthesis Method

- Starting Material : 1,1,1-trimethoxypropane

- Reagent : Bromine or hydrogen bromide

- Conditions : Elevated temperatures and possibly the presence of a catalyst to enhance reaction efficiency.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been utilized in the synthesis of various anticancer agents due to its ability to modify biological pathways involved in cancer proliferation. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models .

The biological activity of this compound is primarily attributed to its interaction with cellular mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases.

- Inhibition of Angiogenesis : It may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF).

Toxicity and Safety

While exploring its biological activities, it is crucial to consider the safety profile of this compound. Toxicological studies have indicated moderate toxicity levels; hence, careful dosage regulation is essential for therapeutic applications .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to reduce cell viability significantly when treated over a period of 48 hours.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 15 | 48 hours |

| HeLa | 20 | 48 hours |

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanisms through which this compound exerts its effects. Researchers found that the compound activates apoptotic pathways via mitochondrial depolarization and reactive oxygen species (ROS) generation.

| Mechanism | Effect |

|---|---|

| Mitochondrial Depolarization | Increased apoptosis |

| ROS Generation | Induction of stress response |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

2-Bromo-1,1,3-trimethoxypropane (CAS 759-97-7) :

This isomer has bromine at the second carbon and methoxy groups at carbons 1 and 3. Its molecular formula (C₆H₁₃BrO₃ ) matches the target compound, but the altered substituent positions lead to distinct reactivity. For instance, bromine at C-2 may favor nucleophilic substitution at a different site compared to C-3 bromination. Additionally, the boiling point and solubility are likely influenced by the methoxy group distribution .- 3-Bromo-1,1-dimethoxypropane (CAS 252-936-6): With two methoxy groups at C-1 and bromine at C-3 (C₅H₁₁BrO₂), this compound serves as a simpler analog. The absence of a third methoxy group reduces steric hindrance and molecular weight (183.045 g/mol vs.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Features |

|---|---|---|---|---|

| 3-Bromo-1,1,1-trimethoxypropane | C₆H₁₃BrO₃ | ~213 (estimated) | N/A | Three methoxy groups at C-1 |

| 2-Bromo-1,1,3-trimethoxypropane | C₆H₁₃BrO₃ | 213.07 | Not reported | Bromine at C-2, methoxy at C-1/3 |

| 3-Bromo-1,1-dimethoxypropane | C₅H₁₁BrO₂ | 183.045 | Not reported | Two methoxy groups at C-1 |

Halogenated vs. Non-Halogenated Analogs

1,1,3,3-Tetramethoxypropane (CAS 102-52-3) :

This compound (C₇H₁₆O₄ ) lacks bromine but shares a propane backbone with multiple methoxy groups. The absence of bromine eliminates its utility in substitution reactions but enhances stability, making it suitable as a solvent or crosslinking agent in polymer chemistry .1-Bromopropane (n-propyl bromide, CAS 106-94-5) :

A simple halogenated propane (C₃H₇Br ) with bromine at C-1. Its lower molecular weight (122.99 g/mol) and lack of methoxy groups result in higher volatility (boiling point: 71°C) compared to methoxy-substituted bromopropanes. It is widely used as a solvent but faces regulatory restrictions due to toxicity .

Functional Group Variations

3-Bromo-1-phenylpropane (CAS 637-59-2) :

Substituting methoxy groups with a phenyl ring (C₉H₁₁Br ) introduces aromaticity, altering electronic properties and reactivity. This compound is more lipophilic (molecular weight: 199.09 g/mol) and may find applications in pharmaceuticals or agrochemicals, unlike the polar trimethoxy variant .3-Bromo-1,1,1-trifluoropropane (CAS 460-32-2) :

Replacing methoxy groups with trifluoromethyl (-CF₃) moieties (C₃H₄BrF₃ ) significantly impacts electronegativity and thermal stability. This compound is regulated due to environmental concerns, highlighting the importance of functional group choice in safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.